piperidine-1-carboximidothioic acid
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Overview
Description
Piperidine-1-carboximidothioic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-1-carboximidothioic acid typically involves multicomponent reactions. One efficient method includes the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For instance, palladium and rhodium hydrogenation are used to achieve the desired piperidine derivatives by combining multiple reactions in one step .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of palladium or rhodium catalysts.
Substituting agents: Such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Piperidine-1-carboximidothioic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including apoptosis induction in cancer cells and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Piperidinones: Compounds containing a piperidine ring with a ketone group, used in various pharmaceutical applications.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure, investigated for their biological activities.
Uniqueness
Piperidine-1-carboximidothioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
piperidine-1-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQMZVFUXRQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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